1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene
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Overview
Description
1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce these functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonyl chlorides and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-Fluoro-4-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
4-Fluoronitrobenzene: Lacks the benzenesulfonyl group, reducing its ability to form covalent bonds with nucleophiles.
Benzenesulfonyl chloride: Lacks the fluorine and nitro groups, limiting its applications in specific reactions.
Uniqueness: The presence of the benzenesulfonyl group, fluorine atom, and nitro group allows for diverse chemical reactions and interactions with biological targets .
Properties
CAS No. |
86434-32-4 |
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Molecular Formula |
C13H10FNO4S |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H10FNO4S/c14-11-7-6-10(13(8-11)15(16)17)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
CKJLFOXNXKBKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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